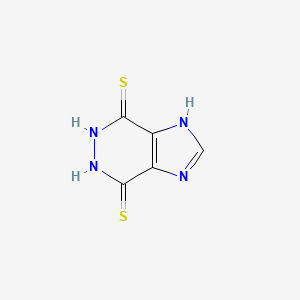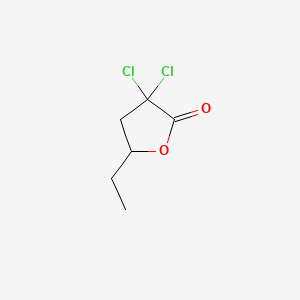
3,3-Dichloro-5-ethyldihydrofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dichloro-5-ethyldihydrofuran-2(3H)-one is an organic compound belonging to the class of furan derivatives Furans are heterocyclic compounds containing a ring structure composed of four carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-5-ethyldihydrofuran-2(3H)-one can be achieved through several methods:
Halogenation of Furan Derivatives: Starting from a furan derivative, chlorination can be performed using reagents like chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound might involve:
Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, leading to higher yields and purity.
Catalytic Processes: Catalysts such as palladium or platinum can be used to facilitate the halogenation and alkylation reactions.
Chemical Reactions Analysis
Types of Reactions
3,3-Dichloro-5-ethyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted furans.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or pharmaceuticals.
Medicine: Investigation of its pharmacological properties for therapeutic applications.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3,3-Dichloro-5-ethyldihydrofuran-2(3H)-one would depend on its specific application. For instance:
In Biological Systems: It may interact with enzymes or receptors, altering biochemical pathways.
In Chemical Reactions: It may act as a nucleophile or electrophile, participating in various organic transformations.
Comparison with Similar Compounds
Similar Compounds
3,3-Dichlorofuran-2(3H)-one: Lacks the ethyl group, potentially leading to different reactivity.
5-Ethyldihydrofuran-2(3H)-one: Lacks the chlorine atoms, affecting its chemical properties.
3,3-Dichloro-5-methyldihydrofuran-2(3H)-one: Similar structure but with a methyl group instead of an ethyl group.
Properties
CAS No. |
34619-39-1 |
|---|---|
Molecular Formula |
C6H8Cl2O2 |
Molecular Weight |
183.03 g/mol |
IUPAC Name |
3,3-dichloro-5-ethyloxolan-2-one |
InChI |
InChI=1S/C6H8Cl2O2/c1-2-4-3-6(7,8)5(9)10-4/h4H,2-3H2,1H3 |
InChI Key |
YBZVLIZQBUCDQU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(C(=O)O1)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



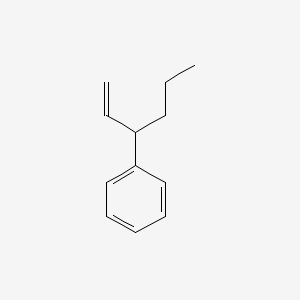
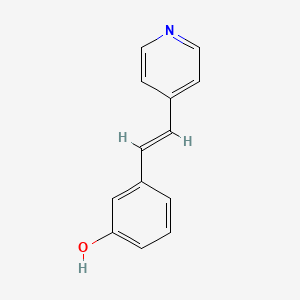

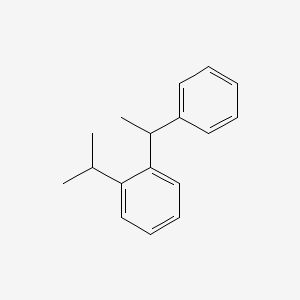
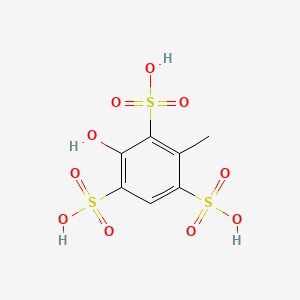

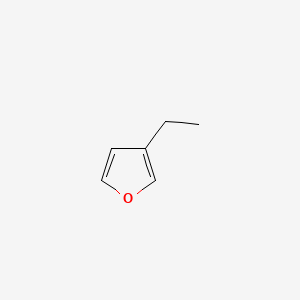
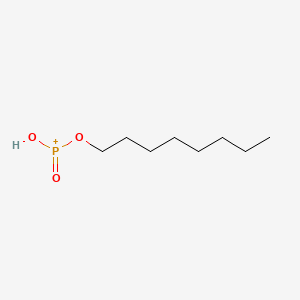

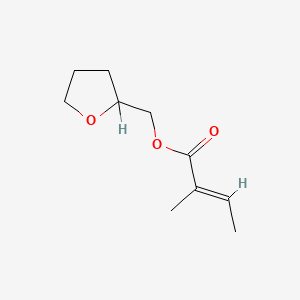

![N-[(3S)-3-tert-butyloctyl]octadecan-1-amine](/img/structure/B12657238.png)
